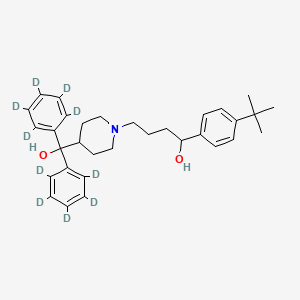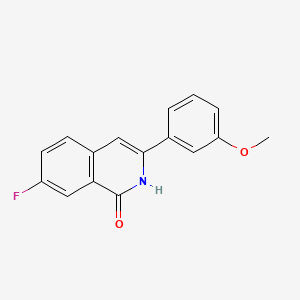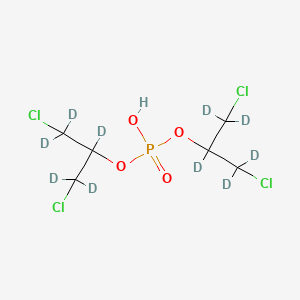
Terfenadine-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terfenadine-d10 is a deuterated form of terfenadine, an antihistamine that was previously used to treat allergic conditions such as allergic rhinitis and urticaria. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic studies. Terfenadine itself was withdrawn from the market due to its potential to cause cardiac arrhythmias.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of terfenadine-d10 involves the incorporation of deuterium atoms into the terfenadine molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in terfenadine with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of terfenadine can also result in the formation of this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of deuterated solvents and reagents would be optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Terfenadine-d10, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Terfenadine can be oxidized to form its active metabolite, fexofenadine.
Reduction: Reduction reactions can be used to modify the functional groups in terfenadine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: The major product of oxidation is fexofenadine.
Reduction and Substitution: The products will vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Terfenadine-d10 has several applications in scientific research, including:
Pharmacokinetics: The deuterated form is used to study the metabolic pathways and pharmacokinetics of terfenadine, as the presence of deuterium can alter the metabolic rate and pathways.
Drug Development: It is used in the development of new antihistamines and related compounds.
Biological Studies: this compound can be used to study the interaction of terfenadine with various biological targets, including histamine receptors.
Industrial Applications: It can be used in the synthesis of other deuterated compounds for various industrial applications.
Mécanisme D'action
Terfenadine-d10, like terfenadine, acts as an antagonist at the histamine H1 receptor. It competes with histamine for binding at these receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. The deuterium atoms do not significantly alter the mechanism of action but can affect the pharmacokinetics and metabolic stability of the compound.
Comparaison Avec Des Composés Similaires
Fexofenadine: The active metabolite of terfenadine, which is less cardiotoxic and is widely used as an antihistamine.
Loratadine: Another antihistamine with a similar mechanism of action but different pharmacokinetic properties.
Hydroxyzine: An antihistamine that also has anxiolytic properties.
Uniqueness of Terfenadine-d10: The primary uniqueness of this compound lies in its deuterium content, which makes it particularly useful for pharmacokinetic and metabolic studies. The deuterium atoms can slow down the metabolic rate, providing more detailed insights into the drug’s behavior in the body.
Propriétés
Formule moléculaire |
C32H41NO2 |
|---|---|
Poids moléculaire |
481.7 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/i4D,5D,6D,7D,8D,9D,11D,12D,13D,14D |
Clé InChI |
GUGOEEXESWIERI-QGGPENBRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)








ethanone](/img/structure/B12413527.png)
